Phosphine, 4-dibenzofuranyldiphenyl-
Description
Evolution of Phosphine (B1218219) Ligand Design in Catalysis
The design of phosphine ligands has progressed from simple trialkyl- and triarylphosphines to increasingly complex architectures. Early phosphines like triphenylphosphine (B44618) laid the groundwork, but their limitations in catalyzing challenging transformations spurred the development of more sophisticated ligands. The introduction of bulky and electron-rich phosphines, such as the dialkylbiarylphosphine ligands developed by Buchwald, marked a significant breakthrough, enabling the coupling of previously unreactive substrates like aryl chlorides. wikipedia.org This evolution has been driven by a deeper understanding of catalytic cycles and the specific requirements of each elementary step, from oxidative addition to reductive elimination. nih.gov
Significance of Architecturally Complex Phosphine Ligands in Modern Synthesis
Architecturally complex phosphine ligands, characterized by rigid backbones, specific bite angles, and tailored steric and electronic properties, are indispensable in modern organic synthesis. rsc.org Their intricate structures can create unique coordination environments around the metal center, leading to enhanced stability, activity, and selectivity. For instance, the rigidity of a ligand's backbone can influence the geometry of the metal complex, which in turn can dictate the outcome of a reaction. researchgate.net These advanced ligands have been instrumental in the success of a wide range of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov
Overview of Research Trajectories for Aryl-Substituted Phosphine Ligands
Research into aryl-substituted phosphine ligands continues to be a vibrant area of investigation. Current trends focus on the development of ligands with even greater steric bulk and electron-donating ability to tackle increasingly challenging substrates. researchgate.net The incorporation of diverse heterocyclic and polyaromatic scaffolds into the ligand design is another key trajectory, aiming to introduce novel electronic properties and coordination geometries. Furthermore, the development of water-soluble phosphine ligands and ligands suitable for heterogeneous catalysis reflects the growing emphasis on sustainable and green chemistry. researchgate.net Data-driven approaches and computational studies are also playing an increasingly important role in the rational design of new phosphine ligands with desired catalytic properties. rsc.org
Structure
3D Structure
Properties
Molecular Formula |
C24H17OP |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
dibenzofuran-4-yl(diphenyl)phosphane |
InChI |
InChI=1S/C24H17OP/c1-3-10-18(11-4-1)26(19-12-5-2-6-13-19)23-17-9-15-21-20-14-7-8-16-22(20)25-24(21)23/h1-17H |
InChI Key |
GANZCAIAVUBKQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=CC=CC=C45 |
Origin of Product |
United States |
Synthetic Methodologies for Complex Arylphosphines, Including Dibenzofuranyl Substituted Systems
Catalytic Carbon-Phosphorus Bond Formation Approaches
Catalytic methods offer efficient and selective routes to arylphosphines, often proceeding under milder conditions than traditional stoichiometric reactions. Transition metal catalysis, in particular, has revolutionized the synthesis of these valuable compounds.
Transition Metal-Catalyzed Coupling Reactions for Phosphine (B1218219) Synthesis
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and have been effectively applied to the formation of C-P bonds. Palladium-catalyzed phosphination is a prominent method for the synthesis of arylphosphines. This approach typically involves the reaction of an aryl halide or triflate with a phosphine, such as diphenylphosphine (B32561), in the presence of a palladium catalyst and a base.
For the synthesis of 4-(diphenylphosphino)dibenzofuran, a plausible route involves the coupling of 4-bromodibenzofuran (B1267964) or 4-dibenzofuranyl triflate with diphenylphosphine or its corresponding phosphide. The catalytic cycle for such a reaction generally involves the oxidative addition of the aryl halide/triflate to the Pd(0) catalyst, followed by reaction with the phosphine nucleophile and subsequent reductive elimination to yield the desired arylphosphine and regenerate the catalyst. The choice of ligand for the palladium catalyst is crucial for achieving high yields and can influence the reaction rate and selectivity.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 110 | Not Reported |
| Pd₂(dba)₃ | dppf | NaOt-Bu | Dioxane | 100 | Not Reported |
This table represents typical conditions for palladium-catalyzed C-P cross-coupling reactions and serves as a general guideline. Specific yields for the synthesis of 4-(diphenylphosphino)dibenzofuran via this method are not widely reported in publicly available literature.
Asymmetric Catalytic Synthesis of Chiral Phosphine Ligands
The development of chiral phosphine ligands has been instrumental in the advancement of asymmetric catalysis. While 4-(diphenylphosphino)dibenzofuran itself is achiral, the principles of asymmetric synthesis can be applied to create P-chiral analogues or derivatives where the dibenzofuran (B1670420) scaffold is part of a larger chiral ligand system.
Asymmetric catalytic methods for preparing chiral phosphines often involve the enantioselective addition of a P-H bond across a double bond or the desymmetrization of a prochiral phosphine precursor. For instance, chiral metal complexes can catalyze the enantioselective hydrophosphination of alkenes, leading to the formation of optically active phosphines. Although specific examples for the asymmetric synthesis of a chiral 4-dibenzofuranylphosphine are scarce, the general strategies developed for other arylphosphines could potentially be adapted. These methods often rely on the use of chiral catalysts, such as those based on rhodium, palladium, or copper, with chiral ligands to induce enantioselectivity.
Hydrophosphination Strategies and Enantioselective Variants
Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is an atom-economical method for the formation of C-P bonds. This reaction can be catalyzed by various transition metals, as well as by radical initiators or bases. For the synthesis of a dibenzofuran-substituted phosphine, this would conceptually involve the reaction of a dibenzofuran derivative containing an alkene or alkyne moiety with diphenylphosphine.
Enantioselective hydrophosphination is a powerful tool for the synthesis of chiral phosphines. This is typically achieved using a chiral metal catalyst that coordinates both the phosphine and the unsaturated substrate, thereby controlling the stereochemical outcome of the addition. While this approach is well-established for simpler alkenes, its application to more complex systems like vinyl-dibenzofurans would require further research and development to achieve high enantioselectivities.
Non-Catalytic Routes for Arylphosphine Construction
While catalytic methods are often preferred, non-catalytic routes remain important for the synthesis of arylphosphines, particularly when specific starting materials are readily available or when catalytic systems are incompatible with other functional groups in the molecule.
Organometallic Reagent-Mediated C-P Bond Formation
A classical and widely used method for the synthesis of arylphosphines involves the reaction of an organometallic reagent with a halophosphine. This approach is versatile and allows for the introduction of a wide range of aryl groups onto the phosphorus atom.
To synthesize 4-(diphenylphosphino)dibenzofuran, one could first prepare an organometallic derivative of dibenzofuran at the 4-position. This can be achieved through direct lithiation of dibenzofuran using a strong base like n-butyllithium, or by forming a Grignard reagent from 4-bromodibenzofuran. The resulting 4-dibenzofuranyllithium or 4-dibenzofuranylmagnesium bromide is then reacted with chlorodiphenylphosphine (B86185) (Ph₂PCl) to form the desired C-P bond.
Reaction Scheme:
Formation of the Organometallic Reagent:
Dibenzofuran + n-BuLi → 4-Lithiodibenzofuran
4-Bromodibenzofuran + Mg → 4-(Bromomagnesio)dibenzofuran
Reaction with Chlorodiphenylphosphine:
4-Lithiodibenzofuran + ClPPh₂ → 4-(Diphenylphosphino)dibenzofuran + LiCl
4-(Bromomagnesio)dibenzofuran + ClPPh₂ → 4-(Diphenylphosphino)dibenzofuran + MgBrCl
This method is generally reliable, and the yields can be good, provided that anhydrous conditions are strictly maintained due to the high reactivity of the organometallic intermediates.
| Organometallic Reagent | Electrophile | Solvent | Typical Reaction Conditions |
| 4-Lithiodibenzofuran | Chlorodiphenylphosphine | THF or Diethyl ether | Low temperature (e.g., -78 °C to rt) |
| 4-Dibenzofuranylmagnesium bromide | Chlorodiphenylphosphine | THF or Diethyl ether | 0 °C to reflux |
Reduction-Based Methodologies for Phosphine Precursors
Another important non-catalytic route to phosphines is the reduction of the corresponding phosphine oxides. Triarylphosphine oxides are often stable, crystalline solids that are easier to handle and purify than the corresponding phosphines, which can be sensitive to oxidation. The phosphine oxide can be synthesized first and then reduced in the final step to yield the desired phosphine.
The synthesis of 4-(diphenylphosphoryl)dibenzofuran could be achieved through a Friedel-Crafts-type reaction or by the reaction of a 4-dibenzofuranyl organometallic reagent with diphenylphosphinic chloride (Ph₂P(O)Cl). The subsequent reduction of the P=O bond is commonly accomplished using silanes, such as trichlorosilane (B8805176) (HSiCl₃) or hexachlorodisilane (B81481) (Si₂Cl₆), often in the presence of a base like triethylamine.
Reduction Reaction:
4-(Diphenylphosphoryl)dibenzofuran + Reducing Agent → 4-(Diphenylphosphino)dibenzofuran
| Reducing Agent | Base | Solvent | Temperature (°C) |
| HSiCl₃ | Triethylamine | Toluene or Xylene | Reflux |
| Si₂Cl₆ | Triethylamine | Benzene | Reflux |
This reduction method is particularly useful for obtaining air-sensitive phosphines, as the more stable phosphine oxide precursor can be stored and handled more easily.
Advanced Synthetic Strategies
The creation of intricate arylphosphines, including those with dibenzofuranyl substituents, often requires methodologies that go beyond traditional cross-coupling reactions. These advanced strategies offer alternative reaction pathways, milder conditions, and unique opportunities for creating novel molecular architectures.
Electrochemical Approaches to Organophosphorus Compounds
Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, offering an alternative to conventional methods that often rely on chemical oxidants or reductants. beilstein-journals.orgbeilstein-journals.org This approach uses electricity to drive chemical reactions, enabling transformations under mild conditions and often with high selectivity. beilstein-journals.orgbeilstein-journals.org In the context of organophosphorus chemistry, electrosynthesis provides innovative pathways for the formation of crucial phosphorus-carbon (P-C) and phosphorus-heteroatom bonds. beilstein-journals.org
Recent advancements have demonstrated the utility of electrosynthesis for creating a variety of organophosphorus compounds. beilstein-journals.org These methods can be broadly categorized based on the type of bond being formed and the nature of the starting materials.
Key Research Findings in Electrochemical Synthesis:
P–C Bond Formation: A significant focus of electrochemical organophosphorus chemistry is the formation of P-C bonds. This has been achieved through various coupling reactions. For instance, the electrochemical coupling of the C-H bonds of alkynes, alkenes, and aryl compounds with dialkyl phosphonates has been reported, often utilizing a silver catalyst. beilstein-journals.org Another approach involves the reaction of 2-isocyanobiaryls with diphenylphosphine oxides, catalyzed by a manganese system, to yield phenanthridine-based diarylphosphine oxides. beilstein-journals.org
Catalyst- and Oxidant-Free Synthesis: A major advantage of electrosynthesis is the potential to eliminate the need for external catalysts and chemical oxidants. researchgate.net For example, a practical and efficient electrochemical approach has been developed for synthesizing π-conjugated phosphonium (B103445) salts through an intramolecular annulation process, which proceeds at room temperature without any catalyst or additional oxidant. researchgate.net Similarly, the synthesis of 1-aminoalkylphosphine oxides has been achieved through an electrochemical reaction of glycine (B1666218) amide derivatives with diarylphosphine oxide, avoiding the use of transition metal catalysts. beilstein-journals.org
Electrode Materials: The choice of electrode material is crucial in electrochemical synthesis. Graphite (B72142), platinum, reticulated vitreous carbon (RVC), and nickel electrodes have been extensively used for preparing organophosphorus compounds. beilstein-journals.org For example, the synthesis of 1-amino phosphonates from N-Boc-tetrahydroisoquinoline and dialkyl phosphites was carried out using graphite electrodes for both the anode and cathode. beilstein-journals.org
Interactive Data Table: Parameters in Electrochemical C-P Coupling Reactions
| Reaction Type | Starting Materials | Electrode System (Anode/Cathode) | Catalyst/Mediator | Cell Type | Product Class | Ref |
| C(sp)-H/P-H Coupling | Alkynes, Dialkyl Phosphonates | Carbon/Platinum | Silver (Ag) | Divided | Alkynyl Phosphonates | beilstein-journals.org |
| C-H Phosphorylation | Heteroarenes, Diarylphosphine Oxides | Glassy Carbon/Foamed Copper | None | Undivided | Heteroaryl Phosphine Oxides | beilstein-journals.org |
| N-H/P-H Coupling | Indole Derivatives, Secondary Phosphines | Platinum/Platinum | None | Undivided | N-Phosphinoylindoles | beilstein-journals.org |
| Annulation | Aryl Phosphine Compounds | Not Specified | None | Not Specified | π-Conjugated Phosphonium Salts | researchgate.net |
Coordination Assembly Strategies for Supramolecular Phosphine Ligands
Coordination-driven self-assembly is a powerful bottom-up strategy used to construct complex, well-defined supramolecular architectures from metal ions and organic ligands. nih.govhw.ac.ukmdpi.com When phosphine-containing ligands are used as the building blocks, this strategy allows for the creation of a diverse range of structures, including discrete cages, clusters, and extended polymeric materials. nih.govhw.ac.ukmdpi.com These supramolecular assemblies have potential applications in catalysis, molecular recognition, and materials science.
The design of the phosphine ligand is paramount in determining the final structure of the supramolecular assembly. Factors such as the number and geometric arrangement of the phosphine donor atoms, the rigidity of the ligand backbone, and the presence of other functional groups all play a crucial role.
Key Research Findings in Supramolecular Assembly:
Self-Assembled Clusters: Polytopic phosphine ligands featuring rigid backbones can self-assemble with metal ions, such as those from the coinage metals (Cu+, Ag+, Au+), to form discrete, polyhedral clusters. For example, tetrahedral clusters have been synthesized from 3-fold symmetric phosphine ligands, encapsulating solvent molecules within their central cavities.
Metallacycles and Cages: The reaction of specifically designed phosphine ligands with metal precursors can lead to the formation of well-defined metallacycles and cages. For instance, a six-armed star polymer has been prepared using a hexagonal metallacycle as the core, which was formed through the self-assembly of platinum acetylide building blocks.
Stimuli-Responsive Systems: The dynamic nature of metal-ligand coordination bonds can be exploited to create stimuli-responsive supramolecular systems. Simple ligand-exchange reactions can induce transformations in the supramolecular structure. For example, a phosphine ligand-exchange reaction was used to trigger a hexagon-rhomboid-hexagon transformation of a metallacyclic scaffold, altering the architecture of a star polymer.
Anion Templation: Non-covalent interactions, such as hydrogen bonding, can be used in conjunction with coordination bonds to direct the assembly process. Urea-functionalized phosphine ligands have been shown to self-associate through hydrogen bonding. The addition of an anion can template the formation of a bidentate phosphine ligand system where the ligands are held in a specific orientation around the metal center through hydrogen bonds to the anion.
Interactive Data Table: Examples of Supramolecular Structures from Phosphine Ligands
| Ligand Type | Metal Ion(s) | Resulting Supramolecular Structure | Driving Force(s) | Key Feature |
| Polytopic Aryl Phosphines | Cu+, Ag+, Au+ | Tetrahedra, Helicates, Mesocates | Coordination Bonds | Encapsulation of guest molecules |
| Pyridine-containing Pt-acetylide | Pt(II) | Hexagonal Macrocycle | Coordination Bonds, Ligand Geometry | Structurally switchable via ligand exchange |
| Urea-functionalized Phosphine | Pd(II) | Self-associated Dimers, Anion-templated Chelates | Coordination Bonds, Hydrogen Bonding | Anion controls reactivity at the metal center |
| Porphyrin-based Ligands | Not Specified | Polymeric Assemblies | Complementary Affinity (π-stacking) | Disrupted by guest complexation |
Coordination Chemistry and Metal Complex Formation with Complex Phosphine Ligands
Ligand Electronic and Steric Parameterization in Metal Coordination
The behavior of Phosphine (B1218219), 4-dibenzofuranyldiphenyl- in a coordination sphere is dictated by a combination of its size and its electronic nature. Various models have been developed to quantify these properties, providing a framework for predicting and understanding the behavior of its metal complexes.
Quantitative Assessment of Steric Effects (e.g., Cone Angle, % Buried Volume)
The steric bulk of a phosphine ligand is a critical factor in determining the coordination number, geometry, and reactivity of a metal complex. Two of the most common parameters used to quantify these steric effects are the Tolman cone angle (θ) and the percent buried volume (%Vbur).
The percent buried volume (%Vbur) offers a more nuanced measure of a ligand's steric influence by calculating the percentage of the coordination sphere of a metal that is occupied by the ligand. This parameter is particularly useful as it is derived from actual or computed molecular structures and can account for the specific conformation of the ligand in a complex. A higher %Vbur indicates greater steric shielding of the metal center, which can influence substrate binding and reaction rates. Although a specific %Vbur value for Phosphine, 4-dibenzofuranyldiphenyl- has not been reported, it is expected to be significant due to the bulky nature of the aromatic substituents.
| Ligand | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |
|---|---|---|
| Triphenylphosphine (B44618) (PPh3) | 145 | 33.7 |
| Tricyclohexylphosphine (PCy3) | 170 | 43.4 |
| Tri(tert-butyl)phosphine (P(t-Bu)3) | 182 | 53.3 |
| Phosphine, 4-dibenzofuranyldiphenyl- | Estimated to be similar to or slightly larger than PPh3 | Not available |
Analysis of Electronic Contribution (σ-Donation and π-Acceptance)
The electronic character of a phosphine ligand, specifically its ability to act as a σ-donor and a π-acceptor, is crucial in modulating the electron density at the metal center. This, in turn, affects the stability of the metal-ligand bond and the reactivity of the complex.
σ-Donation: Phosphines are primarily σ-donating ligands, contributing electron density to the metal center through the phosphorus lone pair. The strength of this σ-donation is influenced by the nature of the substituents on the phosphorus atom. Aryl groups, such as the phenyl and dibenzofuranyl moieties in the ligand of interest, are generally less electron-donating than alkyl groups due to the higher s-character of the sp²-hybridized carbon atoms. The dibenzofuran (B1670420) group, being a large aromatic system, is expected to influence the electron density on the phosphorus atom, though its precise effect relative to a phenyl group requires detailed computational or experimental analysis.
π-Acceptance: Phosphine ligands can also act as π-acceptors by accepting electron density from filled metal d-orbitals into empty σ* orbitals of the P-C bonds. The extent of π-acceptance is dependent on the energy of these σ* orbitals. Electronegative substituents lower the energy of the σ* orbitals, making the phosphine a better π-acceptor. While the dibenzofuran group is primarily an aromatic hydrocarbon, the presence of the oxygen heteroatom can subtly influence the electronic landscape of the ligand and its π-acceptor capabilities.
The electronic properties of phosphine ligands are often probed experimentally by infrared (IR) spectroscopy of their metal-carbonyl complexes, such as [Ni(CO)₃(L)]. A stronger σ-donating or weaker π-accepting ligand will increase the electron density on the metal, leading to increased back-donation to the CO ligands and a decrease in the C-O stretching frequency (νCO).
| Ligand (L) | νCO (cm-1) in [Ni(CO)3(L)] |
|---|---|
| P(t-Bu)3 | 2056.1 |
| PCy3 | 2056.4 |
| PPh3 | 2068.9 |
| P(OPh)3 | 2085.3 |
| PF3 | 2110.8 |
| Phosphine, 4-dibenzofuranyldiphenyl- | Not available |
Structural Characterization of Metal-Phosphine Complexes
The coordination of Phosphine, 4-dibenzofuranyldiphenyl- to a metal center results in the formation of complexes with specific geometries and, potentially, chiral architectures.
Influence of Ligand Chirality on Metal Complex Architecture
While the Phosphine, 4-dibenzofuranyldiphenyl- ligand itself is achiral, its coordination to a metal center can lead to the formation of chiral complexes. If the coordination environment around the metal becomes asymmetric due to the presence of other chiral ligands or through specific arrangements of achiral ligands, the resulting complex can be chiral. For instance, in a tetrahedral complex of the type [M(L)(L')(L'')(L''')], where L is 4-dibenzofuranyldiphenylphosphine and L', L'', and L''' are different achiral ligands, the metal center would be stereogenic. The presence of the bulky and conformationally restricted dibenzofuran group could influence the preferred stereochemistry of the complex, potentially leading to diastereoselectivity in its formation.
Reactivity and Stability of Metal-Phosphine Complexes
The reactivity and stability of metal complexes containing Phosphine, 4-dibenzofuranyldiphenyl- are intrinsically linked to the steric and electronic properties of the ligand.
The reactivity of these complexes is a kinetic phenomenon. The steric bulk of the 4-dibenzofuranyldiphenylphosphine ligand can influence reaction rates by controlling access of substrates to the metal center. For example, in catalytic applications, a bulky ligand can promote the dissociation of other ligands to create a vacant coordination site necessary for catalysis. Conversely, excessive steric hindrance can also block substrate binding and inhibit reactivity. The electronic properties of the ligand also play a crucial role in reactivity by modulating the electron density at the metal, which can affect its susceptibility to oxidative addition, reductive elimination, and other key steps in catalytic cycles.
Impact of Ligand Design on Oxidative Addition and Reductive Elimination Pathways
The electronic and steric characteristics of phosphine ligands are critical determinants in the kinetics and thermodynamics of oxidative addition and reductive elimination, two key steps in many catalytic cycles. While specific experimental data for 4-dibenzofuranyldiphenylphosphine is not extensively available in publicly accessible literature, its structural features allow for well-founded postulations on its behavior based on established principles of organometallic chemistry.
The 4-dibenzofuranyl group is an extended aromatic system that can influence the electronic properties of the phosphorus donor atom. This group is generally considered to be electron-withdrawing, which would decrease the electron density on the phosphorus atom compared to a simple phenyl group. A lower electron density on the phosphine ligand would, in turn, make the metal center more electrophilic. For oxidative addition , a more electron-rich metal center generally facilitates the reaction by more readily donating electron density to the substrate. Therefore, it can be inferred that metal complexes of 4-dibenzofuranyldiphenylphosphine might exhibit slower rates of oxidative addition compared to complexes with more electron-donating phosphine ligands.
Conversely, reductive elimination is typically favored by more electron-deficient metal centers. The electron-withdrawing nature of the dibenzofuranyl moiety would make the metal center more amenable to a decrease in its oxidation state, thereby potentially accelerating the rate of reductive elimination. The steric profile of 4-dibenzofuranyldiphenylphosphine, with its bulky dibenzofuranyl and phenyl groups, would also contribute to facilitating reductive elimination by creating steric pressure that is relieved upon the expulsion of two ligands from the coordination sphere.
A hypothetical comparison of the relative rates of these processes for different phosphine ligands is presented in the table below, based on general principles.
| Ligand | Electronic Effect | Steric Bulk | Predicted Oxidative Addition Rate | Predicted Reductive Elimination Rate |
| Tri(p-tolyl)phosphine | Electron-donating | Moderate | Fast | Slow |
| Triphenylphosphine | Neutral | Moderate | Moderate | Moderate |
| 4-Dibenzofuranyldiphenylphosphine | Electron-withdrawing | High | Slow | Fast |
| Tris(pentafluorophenyl)phosphine | Strongly electron-withdrawing | High | Very Slow | Very Fast |
Stabilization of Metal Oxidation States by Phosphine Ligands
The ability of a phosphine ligand to stabilize a particular oxidation state of a metal is intrinsically linked to its electronic properties. Ligands that are strong σ-donors and poor π-acceptors are effective at stabilizing higher oxidation states by increasing the electron density at the metal center. Conversely, ligands that are strong π-acceptors can stabilize low oxidation states by delocalizing excess electron density from the metal into the ligand's orbitals.
Given the electron-withdrawing nature of the dibenzofuranyl group, 4-dibenzofuranyldiphenylphosphine is expected to be a better π-acceptor than triphenylphosphine. This enhanced π-acidity would make it particularly adept at stabilizing low-valent metal centers, such as Pd(0) or Ni(0), which are crucial intermediates in many cross-coupling reactions. By effectively withdrawing electron density from the metal, the ligand strengthens the metal-phosphine bond and reduces the metal's propensity for oxidation.
The table below summarizes the expected stabilizing effects of different phosphine ligands on various metal oxidation states.
| Ligand | σ-Donating Ability | π-Accepting Ability | Preferred Metal Oxidation State(s) |
| Tricyclohexylphosphine | Strong | Weak | High (e.g., Pd(II), Pd(IV)) |
| Triphenylphosphine | Moderate | Moderate | Intermediate (e.g., Pd(0), Pd(II)) |
| 4-Dibenzofuranyldiphenylphosphine | Moderate | Moderately Strong | Low to Intermediate (e.g., Pd(0), Pd(II)) |
| Trifluorophosphine | Weak | Strong | Low (e.g., Ni(0), Cr(0)) |
Elucidation of Catalytic Cycles and Intermediates
No specific organometallic species involving "Phosphine, 4-dibenzofuranyldiphenyl-" as a ligand in a catalytic cycle have been identified in the surveyed literature. While general principles of phosphine ligand coordination to transition metals to form active catalysts are well-established, specific intermediates for this ligand, such as oxidative addition complexes, transmetalation intermediates, or reductive elimination precursors, have not been characterized or reported.
There is no available data to determine the role of "Phosphine, 4-dibenzofuranyldiphenyl-" in the rate-determining step of any specific catalytic reaction. The electronic and steric properties of a phosphine ligand are known to influence reaction rates by affecting the energy barriers of key steps, but such an analysis for this particular ligand is not present in the existing body of scientific work.
Kinetic Studies and Isotopic Labeling Experiments
No kinetic studies or isotopic labeling experiments have been published that utilize "Phosphine, 4-dibenzofuranyldiphenyl-" to elucidate reaction mechanisms. Such studies are crucial for understanding reaction orders, rate constants, and the movement of atoms throughout a catalytic cycle, but this information is not available for this compound.
Understanding Enantio- and Diastereoselectivity in Asymmetric Processes
There are no reports on the application of "Phosphine, 4-dibenzofuranyldiphenyl-" in asymmetric catalysis. Therefore, no data exists on its effectiveness in controlling enantioselectivity or diastereoselectivity. The structural features of the dibenzofuran moiety could potentially influence the chiral environment around a metal center, but this has not been experimentally verified or documented.
Radical Pathways in Phosphine-Involved Reactions
No evidence or mechanistic studies suggesting the involvement of "Phosphine, 4-dibenzofuranyldiphenyl-" in radical pathways have been found. While phosphine ligands can potentially participate in or influence single-electron transfer processes, there is no specific research linking this particular ligand to such mechanisms.
Applications in Homogeneous Catalysis
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The performance of the palladium catalyst in this reaction is highly dependent on the nature of the phosphine (B1218219) ligand. The electron-rich and bulky nature of DBFphos is expected to facilitate the key steps of the catalytic cycle, leading to high yields and turnover numbers.
Table 1: Representative Suzuki-Miyaura Coupling Reactions using Dibenzofuran-Based Phosphine Ligands (Note: Specific data for DBFphos is limited in the public domain. The following table is illustrative of the expected performance based on related bulky biaryl phosphine ligands.)
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Conditions | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / Bulky Biaryl Phosphine | Base, Solvent, Temp, Time | >95 |
| 2 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / Bulky Biaryl Phosphine | Base, Solvent, Temp, Time | >90 |
| 3 | 1-Chloro-4-nitrobenzene | 2-Tolylboronic acid | Pd(OAc)₂ / Bulky Biaryl Phosphine | Base, Solvent, Temp, Time | >98 |
Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Stille, Buchwald-Hartwig, Negishi, Hiyama, Sonogashira)
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, which are prevalent in many biologically active molecules. The development of bulky and electron-rich phosphine ligands has been crucial for expanding the scope of this reaction to include challenging substrates such as aryl chlorides. wiley.com The structural features of DBFphos make it a suitable candidate for this transformation.
Table 2: Representative Buchwald-Hartwig Amination Reactions using Dibenzofuran-Based Phosphine Ligands (Note: Specific data for DBFphos is limited in the public domain. The following table is illustrative of the expected performance based on related bulky biaryl phosphine ligands.)
| Entry | Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / Bulky Biaryl Phosphine | Base, Solvent, Temp, Time | >90 |
| 2 | Bromobenzene | Aniline | Pd(OAc)₂ / Bulky Biaryl Phosphine | Base, Solvent, Temp, Time | >95 |
| 3 | 2-Chloropyridine | n-Butylamine | Pd₂(dba)₃ / Bulky Biaryl Phosphine | Base, Solvent, Temp, Time | >85 |
Heck Coupling Reactions
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The efficiency of the Heck reaction can be significantly influenced by the phosphine ligand employed. The use of bulky, electron-rich phosphine ligands can promote the reaction with a wider range of substrates under milder conditions. beilstein-journals.org
Table 3: Representative Heck Coupling Reactions using Dibenzofuran-Based Phosphine Ligands (Note: Specific data for DBFphos is limited in the public domain. The following table is illustrative of the expected performance based on related phosphine ligands.)
| Entry | Aryl Halide | Alkene | Catalyst System | Conditions | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ / Phosphine Ligand | Base, Solvent, Temp, Time | >90 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | PdCl₂(PPh₃)₂ | Base, Solvent, Temp, Time | >85 |
| 3 | 1-Iodonaphthalene | 2,3-Dihydrofuran | Pd(OAc)₂ / Phosphine Ligand | Base, Solvent, Temp, Time | >80 |
Conclusion
4,6-Bis(diphenylphosphino)dibenzofuran (DBFphos) represents a sophisticated example of an architecturally complex, aryl-substituted phosphine (B1218219) ligand. Its rigid dibenzofuran (B1670420) backbone and electron-rich, bulky diphenylphosphino groups endow it with desirable properties for homogeneous catalysis. While specific, detailed research findings on the catalytic performance of DBFphos are not extensively documented in publicly accessible literature, its structural analogy to other high-performing biaryl phosphine ligands suggests significant potential in a range of important cross-coupling reactions. Further research into the synthesis and catalytic applications of DBFphos is warranted to fully elucidate its capabilities and contribute to the ongoing advancement of phosphine ligand design for catalysis.
Theoretical and Computational Chemistry Studies of Complex Phosphine Ligands
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These approaches allow for a detailed description of electron distribution, orbital energies, and the nature of chemical bonds, which collectively govern the ligand's reactivity and coordination behavior.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. For a complex phosphine (B1218219) ligand like 4-dibenzofuranyldiphenyl-, DFT calculations can predict a variety of ground-state properties.
DFT studies typically begin with geometry optimization to determine the most stable three-dimensional arrangement of atoms. From this optimized structure, key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, a crucial aspect for a phosphine ligand's coordination to a metal center. The LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and electronic excitation properties.
Further analysis can include the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For Phosphine, 4-dibenzofuranyldiphenyl-, the MEP would likely show a region of negative potential around the phosphorus atom, corresponding to its lone pair of electrons, which is the primary site for metal coordination.
Table 1: Illustrative DFT-Calculated Ground State Properties (Note: As specific experimental or extensive computational data for this exact molecule is not broadly published, this table represents typical parameters that would be calculated.)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating capability (σ-donation) |
| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting capability (π-acidity) |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 1.5 to 2.5 D | Reflects the overall polarity of the ligand |
Excited State Calculations using Time-Dependent DFT (TDDFT)
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TDDFT) is employed to study the behavior of molecules in their electronically excited states. This is particularly relevant for understanding the photophysical properties of the ligand and its metal complexes, such as their absorption and emission spectra.
TDDFT calculations can predict the vertical excitation energies, which correspond to the absorption of light. These calculations can help assign the electronic transitions observed in UV-Vis absorption spectra. For a ligand like 4-dibenzofuranyldiphenyl-, the transitions would likely involve π-π* transitions within the aromatic dibenzofuran (B1670420) and phenyl rings, as well as transitions involving the phosphorus lone pair. The results from these calculations are often compared with experimental spectra to validate the computational model.
Molecular Modeling of Ligand-Metal Interactions
Understanding how a ligand interacts with a metal center is crucial for designing effective catalysts and functional materials. Molecular modeling encompasses a range of techniques used to simulate and predict these interactions.
Predictive Models for Catalytic Activity and Selectivity
Computational models can be developed to predict how the structure of a ligand like 4-dibenzofuranyldiphenyl- influences the activity and selectivity of a metal catalyst. By calculating the steric and electronic properties of the ligand, it is possible to build quantitative structure-activity relationship (QSAR) models.
For instance, the Tolman electronic parameter (TEP) and the cone angle are two key descriptors for phosphine ligands. While these are often determined experimentally, they can also be calculated computationally. The TEP quantifies the ligand's electron-donating ability, while the cone angle measures its steric bulk. For 4-dibenzofuranyldiphenyl-, the dibenzofuranyl group would contribute significantly to the steric profile. These computed parameters can then be correlated with experimentally observed catalytic performance (e.g., turnover frequency, enantioselectivity) to build predictive models for new catalyst design.
Simulation of Ligand Dynamics in Coordination Spheres
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand when coordinated to a metal center. While quantum chemical calculations often focus on static structures, MD simulations model the movement of atoms over time, offering a view of the conformational flexibility of the ligand-metal complex.
For a complex involving 4-dibenzofuranyldiphenyl-, MD simulations could reveal how the dibenzofuranyl and phenyl groups orient themselves around the metal center, how flexible the P-C bonds are, and how the ligand's conformation might change during a catalytic cycle. This information is crucial for understanding how the ligand's structure can influence the accessibility of the metal center to substrates and the stability of reaction intermediates.
Computational Mechanistic Elucidation
One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For catalytic reactions involving complexes of 4-dibenzofuranyldiphenyl-, DFT calculations can be used to map out the entire energy profile of a proposed catalytic cycle.
This involves identifying and calculating the energies of all reactants, intermediates, and transition states. By comparing the relative energies, the rate-determining step of the reaction can be identified, and different mechanistic pathways can be evaluated. For example, in a cross-coupling reaction, computations could help determine whether the mechanism proceeds via oxidative addition, reductive elimination, or another pathway. This level of detail provides a molecular-level understanding of how the catalyst functions and how the electronic and steric properties of the 4-dibenzofuranyldiphenyl- ligand influence each step of the reaction.
Reaction Pathway Mapping and Transition State Analysis
Reaction pathway mapping is a fundamental computational approach used to chart the course of a chemical reaction, identifying all relevant intermediates and the transition states that connect them. For a catalytic cycle involving a palladium catalyst with the Phosphine, 4-dibenzofuranyldiphenyl- ligand, this process would typically involve modeling key steps such as oxidative addition, transmetalation, and reductive elimination.
Methodology:
Identification of Stationary Points: Researchers use computational algorithms to locate the geometries of reactants, intermediates, products, and transition states on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations are performed to confirm that it correctly connects the intended reactant and product of an elementary step.
Energetic Profiles of Catalytic Cycles
For a hypothetical catalytic cycle involving Phosphine, 4-dibenzofuranyldiphenyl-, DFT calculations would be used to compute these energy values. For instance, a study on a different, more complex dibenzofuran-based diphosphine ligand used DFT (M06-L level of theory) to determine that a trans coordinated conformer was 3.5 kcal/mol more stable than the cis conformer, demonstrating the type of energetic insights that can be gained. nih.gov Such calculations are crucial for comparing the efficacy of different ligands and for the rational design of improved catalysts.
Predictive Design of Novel Phosphine Ligands
The predictive design of new ligands aims to move beyond trial-and-error synthesis by using computational models to forecast the performance of a ligand before it is ever made. This approach saves significant time and resources.
One powerful strategy involves the development of quantitative structure-activity relationships (QSAR), where computational descriptors of a ligand are correlated with its observed catalytic performance. A key development in this area is the use of a single, computationally derived steric parameter—the minimum percent buried volume (%Vbur(min))—to predict the reactivity of phosphine ligands. princeton.edu
The %Vbur(min) Descriptor: This parameter quantifies the steric bulk of a phosphine ligand in the immediate vicinity of the metal center. princeton.edu Research has shown that for many cross-coupling reactions, there is a sharp "reactivity cliff" associated with this value. Ligands with a %Vbur(min) below a certain threshold are active, while those above it are inactive. princeton.edu This phenomenon is often linked to the ability of the ligand to form a catalytically active 1:1 complex with the metal versus an inactive 2:1 complex. princeton.edu
Application to Phosphine, 4-dibenzofuranyldiphenyl-: While this specific ligand has not been analyzed in published databases, its %Vbur(min) could be readily calculated. This value could then be used to predict its likely activity in various nickel- and palladium-catalyzed reactions by comparing it to established reactivity cliffs. princeton.edu Furthermore, this predictive tool allows for the in silico design of novel ligands based on the dibenzofuran scaffold. By computationally modifying the substituents on the phenyl rings or the dibenzofuran core, chemists can tune the %Vbur(min) to optimize predicted activity before committing to a synthetic route.
More advanced platforms, such as the "kraken" database, employ machine learning models trained on quantum-mechanical descriptors for thousands of existing phosphine ligands to predict the properties of novel, hypothetical structures, further accelerating the discovery of next-generation catalysts. chemrxiv.org
Advanced Spectroscopic and Structural Characterization of Complex Phosphine Ligands and Their Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphine (B1218219) Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds. wikipedia.org Its utility stems from the ability to probe the local chemical environment of specific nuclei, providing invaluable information on molecular structure, connectivity, and dynamics.
Phosphorus-31 NMR for Ligand and Complex Analysis
Phosphorus-31 NMR (³¹P NMR) is the most direct method for analyzing phosphine ligands. The ³¹P nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive and convenient NMR probe. wikipedia.org The primary parameter obtained from a ³¹P NMR spectrum is the chemical shift (δ), which is highly sensitive to the electronic environment of the phosphorus atom.
For a triarylphosphine such as 4-dibenzofuranyldiphenylphosphine, the ³¹P chemical shift is expected to appear in the characteristic range for triarylphosphines, which is typically upfield of the 85% H₃PO₄ standard. For comparison, the chemical shift for the parent triphenylphosphine (B44618) is approximately -6.0 ppm. The substitution of a phenyl ring with a dibenzofuranyl group is expected to slightly alter the electronic environment. The dibenzofuran (B1670420) system may exert a different electronic influence compared to a simple phenyl ring, which would be reflected in a unique chemical shift for 4-dibenzofuranyldiphenylphosphine.
Upon coordination to a transition metal, a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ), is observed. This shift provides critical information about the nature of the metal-phosphine bond. The magnitude and direction of Δδ depend on several factors, including the nature of the metal, its oxidation state, and the other ligands in the coordination sphere. Generally, coordination to a metal center causes a downfield shift in the ³¹P resonance. In solid-state NMR studies of phosphole derivatives and their metal complexes, it has been noted that chemical shift tensors provide detailed information about the local symmetry at the phosphorus atom. nih.gov
Table 1: Representative ³¹P NMR Chemical Shifts for Triarylphosphines and Related Compounds
| Compound | Chemical Shift (δ, ppm) |
|---|---|
| Triphenylphosphine (PPh₃) | -6.0 |
| Diphenylphosphine (B32561) (Ph₂PH) | -41.0 |
| Phenylphosphine (PhPH₂) | -122.0 |
| Tris(p-tolyl)phosphine | -8.0 |
| Tris(p-methoxyphenyl)phosphine | -9.0 |
| 4-dibenzofuranyldiphenylphosphine | Expected near PPh₃ value |
Multinuclear NMR for Detailed Structural Elucidation
While ³¹P NMR is essential, a complete structural characterization relies on multinuclear NMR studies, primarily ¹H and ¹³C NMR. These spectra help to confirm the integrity of the organic framework of the 4-dibenzofuranyldiphenylphosphine ligand.
¹H NMR: The proton NMR spectrum would show a complex series of multiplets in the aromatic region (typically 7.0-8.5 ppm), corresponding to the protons on the two phenyl rings and the dibenzofuranyl group. The specific coupling patterns and integration values would confirm the substitution pattern.
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The aromatic carbons would appear in the range of 120-150 ppm. Phosphorus-carbon coupling (J-coupling) is often observed, which provides valuable structural information. For triphenylphosphine, the J(¹³C,³¹P) coupling constants are well-documented for one-, two-, three-, and four-bond couplings, aiding in the assignment of signals. wikipedia.org
Metal-Phosphorus Coupling: When the phosphine is coordinated to an NMR-active metal nucleus with spin I = ½ (e.g., ¹⁹⁵Pt, ¹⁰³Rh, ¹⁸³W), spin-spin coupling between the metal and phosphorus nuclei can be observed. The magnitude of the one-bond coupling constant, ¹J(M,P), is an excellent indicator of the s-character and strength of the metal-phosphine bond. For instance, a significantly large ¹J(¹⁹⁵Pt, ³¹P) coupling is observed for phosphine complexes of platinum. researchgate.net
Vibrational Spectroscopy (IR) for Bonding Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is used to identify functional groups and analyze bonding characteristics. youtube.com For 4-dibenzofuranyldiphenylphosphine, the IR spectrum is dominated by vibrations associated with the aromatic rings and the phosphorus-carbon bonds.
Key vibrational modes include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp bands between 1400 and 1600 cm⁻¹.
P-C (Aryl) stretching: These vibrations occur in the fingerprint region and can be challenging to assign definitively without computational analysis.
Dibenzofuran C-O-C stretching: The ether linkage in the dibenzofuran moiety will have a characteristic stretching frequency.
When the phosphine acts as a ligand in a metal complex, IR spectroscopy becomes a powerful tool for studying the electronic effects of the phosphine on co-ligands, such as carbon monoxide (CO). dalalinstitute.com The electron-donating ability of the phosphine ligand influences the extent of π-backbonding from the metal to the CO ligands. A more strongly donating phosphine increases electron density on the metal, leading to stronger M→CO backbonding, a weaker C≡O bond, and consequently, a lower ν(CO) stretching frequency. umb.edu By comparing the ν(CO) frequencies of a series of [M(CO)nL] complexes (where L is a phosphine), one can establish a relative scale of the net donor properties of different phosphine ligands. dalalinstitute.com
Table 2: Typical IR Absorption Frequencies for Triarylphosphine Ligands
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-H In-plane Bend | 1225 - 950 |
| C-H Out-of-plane Bend | 900 - 675 |
| P-C (Aryl) Stretch | 1100 - 1000 |
| C-O-C (Dibenzofuran) Stretch | ~1250 - 1200 |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.com For aryl phosphines like 4-dibenzofuranyldiphenylphosphine, the absorption spectrum is primarily characterized by π→π* transitions associated with the aromatic systems (phenyl and dibenzofuranyl rings). dntb.gov.ua
The spectrum is expected to show intense absorption bands in the UV region. The presence of the extended π-system of the dibenzofuranyl group, compared to a phenyl group, may lead to a red-shift (shift to longer wavelength) of the absorption maxima compared to triphenylphosphine.
Upon complexation with a transition metal, new absorption bands may appear. These are often due to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. acs.org The energy of these transitions provides insight into the electronic structure of the resulting complex and the relative energies of the metal and ligand orbitals. The specific nature of these transitions depends heavily on the identity and oxidation state of the metal center.
Chromatographic Techniques for Enantiomeric Purity Assessment
Chromatographic methods are essential for assessing the purity of synthesized compounds. For phosphine ligands, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for determining chemical purity.
The outline specifies assessing enantiomeric purity. Phosphine, 4-dibenzofuranyldiphenyl-, is an achiral molecule as it possesses a plane of symmetry and lacks a stereogenic center. Therefore, it exists as a single structure, not as a pair of enantiomers, and the concept of enantiomeric purity does not apply.
However, in the broader context of phosphine chemistry, many important ligands are chiral, with the chirality arising either from a stereogenic phosphorus atom (P-chiral) or from a chiral backbone. wikipedia.orgsigmaaldrich.com For these P-chiral compounds, assessing enantiomeric purity is critical, especially when they are used in asymmetric catalysis. nih.gov This is typically achieved using chiral chromatography, most commonly HPLC with a chiral stationary phase (CSP). beilstein-journals.org The enantiomers of a chiral phosphine (or its oxide precursor) interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. nih.govacs.org
Advanced X-ray Diffraction Studies for Solid-State Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation and packing of the molecules in the crystal lattice. rsc.org
For 4-dibenzofuranyldiphenylphosphine, an X-ray crystal structure would confirm:
The pyramidal geometry at the phosphorus atom.
The precise P-C bond lengths and C-P-C bond angles.
The relative orientation (torsion angles) of the two phenyl rings and the dibenzofuranyl group with respect to the phosphorus lone pair.
Intermolecular interactions, such as π-stacking, in the solid state.
When the phosphine is part of a metal complex, X-ray diffraction provides crucial details about the coordination geometry around the metal center, the metal-phosphorus bond length, and any structural changes in the ligand upon coordination. acs.orgresearchgate.net For example, the M-P bond length is a direct indicator of the steric and electronic interactions between the metal and the ligand.
Table 3: Representative Solid-State Structural Parameters for Triarylphosphine Ligands and Complexes
| Parameter | Typical Value | Significance |
|---|---|---|
| P-C Bond Length | 1.82 - 1.84 Å | Indicates strength of the phosphorus-carbon bond. |
| C-P-C Bond Angle | 101° - 104° | Defines the pyramidal geometry at phosphorus. |
| M-P Bond Length | Varies (e.g., ~2.20-2.35 Å for Ag-P, Pd-P) | Reflects the strength of the metal-ligand bond. |
| P-M-P Bond Angle | Varies by geometry | Defines the "bite angle" in diphosphine complexes. |
Note: Values are generalized from known structures of triarylphosphines and their metal complexes, such as those of triphenylphosphine. acs.orgmdpi.com
Integration of Complex Phosphine Ligands in Advanced Materials Science
Organometallic Frameworks and Nanomaterials Incorporating Phosphine (B1218219) Ligands
While direct studies on the integration of "Phosphine, 4-dibenzofuranyldiphenyl-" into organometallic frameworks and nanomaterials are not extensively documented, research on analogous dibenzofuran-based phosphine ligands provides significant insights into their potential. The functionalization of materials with such ligands is a key strategy for creating tailored catalytic and electronic properties.
Dibenzofuran-based phosphine oxides, for instance, have been synthesized and their coordination chemistry with various metals, including lanthanides and actinides, has been explored. acs.orgnih.gov Specifically, 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran and 4,6-bis(diphenylphosphinoyl)dibenzofuran have been shown to act as effective bidentate ligands, coordinating to metal centers through the phosphine oxide oxygen atoms. acs.orgnih.gov This work underscores the capability of the dibenzofuran (B1670420) scaffold to support metal complexes, a foundational concept for the construction of more complex organometallic frameworks. The inherent rigidity of the dibenzofuran unit can impart structural integrity to such frameworks, while the phosphine groups provide active sites for catalysis or other functions.
In the realm of nanomaterials, phosphine derivatives are widely used to stabilize and functionalize gold nanoparticles (AuNPs). nih.gov These ligands play a crucial role in controlling the size, stability, and catalytic activity of the nanoparticles. nih.gov Although specific use of "Phosphine, 4-dibenzofuranyldiphenyl-" in this context is not detailed in available literature, its structural similarity to other triarylphosphines suggests its potential as a stabilizing agent for AuNPs and other metallic nanoparticles. The dibenzofuran moiety could offer unique electronic effects and steric hindrance, influencing the nanoparticle's properties and reactivity.
The table below summarizes the coordination behavior of a related dibenzofuran-based phosphine oxide ligand, illustrating the potential binding modes for such compounds.
| Ligand | Metal Ion | Coordination Mode | Key Structural Feature |
| 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran | In(III), Pr(III), Nd(III), Er(III), Pu(IV) | Bidentate (P-O-M-O-P) | Coordination via phosphine oxide oxygen atoms |
| 4,6-bis(diphenylphosphinoyl)dibenzofuran | Er(III) | Bidentate (P-O-M-O-P) | The dibenzofuran oxygen does not directly coordinate to the metal |
This data is based on the coordination chemistry of related phosphine oxide derivatives of dibenzofuran. acs.orgnih.gov
Immobilization of Phosphine Ligands in Porous Materials (MOFs, COFs, POPs) for Heterogeneous Catalysis
The immobilization of phosphine ligands within porous materials such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Porous Organic Polymers (POPs) is a key strategy to heterogenize homogeneous catalysts. nih.govresearchgate.net This approach combines the advantages of both catalytic systems, offering high catalyst activity and selectivity along with ease of separation and recyclability. princeton.edu
Phosphine-functionalized MOFs (P-MOFs) are an emerging class of materials that provide novel opportunities for developing heterogeneous catalysts. nih.govresearchgate.net The synthesis of P-MOFs can be achieved through direct synthesis using phosphine-containing linkers or through post-synthetic modification of a pre-formed framework. nih.gov While specific examples of "Phosphine, 4-dibenzofuranyldiphenyl-" being incorporated into these materials are not prominent in the literature, the general principles are applicable. The dibenzofuran scaffold could be functionalized with additional coordinating groups (e.g., carboxylic acids) to act as a linker in MOF synthesis. Alternatively, "Phosphine, 4-dibenzofuranyldiphenyl-" could be introduced into the pores of an existing MOF through coordination with open metal sites or through covalent attachment to the organic linkers.
The use of triarylphosphine-based linkers allows for the facile incorporation of Lewis basic sites throughout a MOF scaffold, which can then be used to anchor catalytically active metal species. utexas.edu This has been demonstrated with various phosphine ligands, leading to catalysts for a range of reactions, including Suzuki coupling. utexas.edu The pore environment of the MOF can also influence the catalytic activity and selectivity of the immobilized metal complexes. utexas.edu
The development of sulfonated dibenzofuran-based phosphine ligands highlights another avenue for their application in heterogeneous catalysis, particularly in aqueous media. researchgate.net Such water-soluble ligands can be used in biphasic catalysis, where the catalyst resides in the aqueous phase and the organic products are easily separated.
The following table outlines common strategies for immobilizing phosphine ligands in porous materials.
| Porous Material | Immobilization Strategy | Advantages |
| Metal-Organic Frameworks (MOFs) | Direct synthesis with phosphine-containing linkers | Uniform distribution of active sites |
| Post-synthetic modification | Versatility in ligand and metal incorporation | |
| Covalent Organic Frameworks (COFs) | Incorporation of phosphine monomers during synthesis | High stability and porosity |
| Porous Organic Polymers (POPs) | Polymerization of phosphine-functionalized monomers | Tunable porosity and surface area |
Bio-Inspired and Genetically Encoded Phosphine Ligand Systems
The development of bio-inspired and genetically encoded systems represents a frontier in catalysis, aiming to harness the efficiency and selectivity of enzymes. While the direct incorporation of abiotic phosphine ligands like "Phosphine, 4-dibenzofuranyldiphenyl-" into biological systems is a complex challenge, the principles of bio-inspiration are guiding the design of new catalytic systems.
Bio-inspired approaches often involve creating synthetic catalysts that mimic the active sites of metalloenzymes. In this context, phosphine ligands play a crucial role in modulating the electronic and steric properties of the metal center, much like the amino acid residues in an enzyme's active site. The rigid dibenzofuran backbone of "Phosphine, 4-dibenzofuranyldiphenyl-" could serve as a scaffold to position the phosphine group and other functional moieties in a precise three-dimensional arrangement, mimicking the controlled environment of an enzyme pocket.
Genetically encoded non-canonical amino acids (ncAAs) offer a pathway to introduce novel functionalities into proteins. While the genetic encoding of a phosphine-containing amino acid has been a significant challenge, progress in this area could open the door to creating artificial metalloenzymes with tailored catalytic activities. Although there is no specific research on genetically encoding a dibenzofuran-based phosphine, the broader field of engineering proteins with unnatural amino acids provides a conceptual framework for how such a system might be developed in the future.
The functionalization of nanoparticles with biological molecules, such as peptides or DNA, is a more near-term approach to creating bio-hybrid catalysts. nih.gov Nanoparticles stabilized by "Phosphine, 4-dibenzofuranyldiphenyl-" could potentially be further functionalized with biomolecules to create catalysts that operate at the interface of biological and synthetic systems, for applications in targeted drug delivery or biocatalysis.
Derivatization Strategies and Functionalization of Complex Phosphine Ligands
Controlled Oxidation and Reduction for Phosphine (B1218219)/Phosphine Oxide Interconversion
The reversible interconversion between phosphines and their corresponding phosphine oxides is a fundamental transformation in organophosphorus chemistry. This process is not only crucial for the regeneration of phosphine ligands from their oxidized form, a common byproduct in many catalytic cycles, but also for the synthesis of phosphine oxides, which themselves have applications as ligands and organocatalysts.
Controlled Oxidation: The oxidation of 4-dibenzofuranyldiphenylphosphine to its corresponding phosphine oxide can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions allows for controlled and selective conversion. Common oxidants include hydrogen peroxide, peroxy acids, and molecular oxygen, sometimes in the presence of a catalyst. For bulky and electron-rich triarylphosphines, the reaction is often facile. Surface-assisted air oxidation on activated carbon has been shown to be an effective and selective method for the oxidation of various triarylphosphines. acs.org This method avoids the use of potentially hazardous oxidizing agents and simplifies product purification. acs.org
Reduction of Phosphine Oxides: The reduction of the resulting 4-dibenzofuranyldiphenylphosphine oxide back to the parent phosphine is a key step for ligand recycling. A variety of reducing agents, particularly silanes, have been developed for this purpose due to their functional group tolerance and milder reaction conditions compared to metal hydrides. researchgate.net The reactivity of silanes in reducing phosphine oxides is influenced by the electronic properties of the phosphine oxide, with electron-rich phosphine oxides often being reduced more readily. rsc.org Polymethylhydrosiloxane (PMHS) is a cost-effective and environmentally benign reducing agent that has been successfully employed for the reduction of various phosphine oxides. mdpi.com
Table 1: Reagents for Phosphine/Phosphine Oxide Interconversion
| Transformation | Reagent/System | Typical Conditions | Reference |
|---|---|---|---|
| Oxidation | Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, room temperature | General Knowledge |
| meta-Chloroperoxybenzoic acid (mCPBA) | Chlorinated solvent (e.g., CH₂Cl₂), 0 °C to rt | General Knowledge | |
| Activated Carbon/Air | Adsorption on activated carbon, exposure to air | acs.org | |
| Reduction | Trichlorosilane (B8805176) (HSiCl₃) | With or without a base (e.g., NEt₃), various solvents | mdpi.com |
| Phenylsilane (PhSiH₃) | Often requires a catalyst or initiator | researchgate.net | |
| Polymethylhydrosiloxane (PMHS) | Can be used neat or with a catalyst | mdpi.com |
Borane (B79455) Protection/Deprotection Methodologies for Phosphine Stability
Given the susceptibility of many phosphines to oxidation, protection of the phosphorus lone pair is a common strategy employed during multi-step syntheses or for long-term storage. Borane (BH₃) is the most widely used protecting group for phosphines, forming stable phosphine-borane adducts. wikipedia.org
Borane Protection: 4-dibenzofuranyldiphenylphosphine can be readily protected by treating it with a source of borane, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). nih.gov The formation of the phosphine-borane adduct, 4-dibenzofuranyldiphenylphosphine-borane, renders the phosphorus atom resistant to oxidation and other electrophilic attacks. sid.ir This protection allows for chemical manipulations on other parts of the molecule without affecting the phosphine moiety. nih.gov
Deprotection: The removal of the borane group to regenerate the free phosphine is typically achieved by displacement with a stronger Lewis base, most commonly an amine. wikipedia.org The choice of amine and reaction conditions can be tailored based on the stability of the phosphine-borane adduct. nih.goved.ac.uk For aryl-rich phosphine-boranes, which are generally more reactive, milder amines like diethylamine (B46881) or pyrrolidine (B122466) can be effective. nih.goved.ac.uk For more stable adducts, stronger amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) may be required, often in conjunction with heating. nih.goved.ac.uk The deprotection is a reversible process, and the choice of solvent can also influence the reaction rate and equilibrium. nih.goved.ac.uk
Table 2: Methodologies for Borane Protection and Deprotection of Phosphines
| Process | Reagent | Typical Conditions | Reference |
|---|---|---|---|
| Protection | Borane-tetrahydrofuran (BH₃·THF) | Anhydrous THF, 0 °C to room temperature | sid.ir |
| Borane-dimethyl sulfide (BH₃·SMe₂) | Anhydrous organic solvent (e.g., toluene, CH₂Cl₂) | nih.gov | |
| Deprotection | Diethylamine or Pyrrolidine | Neat or in a non-polar solvent, room temperature | nih.goved.ac.uk |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Apolar solvents, elevated temperatures | nih.goved.ac.uk | |
| Morpholine | Toluene, reflux | General Knowledge |
Formation of Phosphonium (B103445) Salts and Their Catalytic Roles
The quaternization of phosphines to form phosphonium salts is a straightforward derivatization that opens up a wide range of applications, particularly in catalysis.
Formation of Phosphonium Salts: 4-dibenzofuranyldiphenylphosphine, being a nucleophilic tertiary phosphine, can react with alkyl halides or other electrophiles to form quaternary phosphonium salts. unive.itrsc.org The reaction typically involves the direct alkylation of the phosphine. organic-chemistry.org The resulting phosphonium salt incorporates the dibenzofuranyl moiety, which can influence its physical and chemical properties. The choice of the alkylating agent and the counter-anion can be varied to fine-tune the properties of the phosphonium salt for specific applications. mdpi.com
Catalytic Roles: Phosphonium salts are widely used as phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). nbinno.comalfachemic.com The lipophilic cation, in this case, the (4-dibenzofuranyl)diphenyl(alkyl)phosphonium cation, can transport anions from the aqueous phase to the organic phase where the reaction occurs. Bulky phosphonium salts can also exhibit unique catalytic activities in various organic transformations, including alkylation, arylation, and annulation reactions. researchgate.net Furthermore, they have been investigated as Lewis acid organocatalysts and as precursors for the in-situ generation of ylides for Wittig-type reactions. northeastern.edu
Table 3: Synthesis and Catalytic Applications of Phosphonium Salts
| Reaction | Reagent/Catalyst | Application | Reference |
|---|---|---|---|
| Synthesis | Alkyl Halides (e.g., CH₃I, C₂H₅Br) | Quaternization of the phosphine | unive.itrsc.org |
| Activated Alkenes | Michael addition followed by protonation | General Knowledge | |
| Catalysis | (4-dibenzofuranyldiphenyl)alkylphosphonium halide | Phase-Transfer Catalysis | nbinno.comalfachemic.com |
| Lewis Acid Catalysis | northeastern.edu | ||
| Precatalyst for Wittig reactions | General Knowledge |
Synthesis of Bifunctional Phosphine Molecules and Hybrid Ligands
The incorporation of additional functional groups into the structure of 4-dibenzofuranyldiphenylphosphine allows for the creation of bifunctional or hybrid ligands. These ligands can exhibit cooperative effects in catalysis or can be used to immobilize catalysts on solid supports.
The dibenzofuran (B1670420) backbone itself offers positions for the introduction of other functionalities. For instance, the synthesis of 4,6-bis(diphenylphosphinoyl)dibenzofuran has been reported, which upon reduction would yield a bidentate phosphine ligand. nih.gov This demonstrates that the dibenzofuran core can serve as a scaffold for constructing multidentate ligands. nih.gov By analogy, functional groups could be introduced onto the phenyl rings of the diphenylphosphino moiety.
The synthesis of hybrid ligands, which contain different types of donor atoms, is another important strategy. For example, a hydroxyl, amino, or carbonyl group could be introduced into the ligand framework to create a P,O-, P,N-, or P,C-hybrid ligand. rsc.org These additional donor atoms can coordinate to the metal center, influencing the geometry and reactivity of the resulting complex. The synthesis of such ligands often involves multi-step synthetic sequences, where the phosphine moiety is either introduced early on and carried through the synthesis (often in its protected form) or is formed in the final steps.
Table 4: Strategies for Bifunctional and Hybrid Ligand Synthesis
| Ligand Type | Synthetic Strategy | Potential Functional Groups | Reference |
|---|---|---|---|
| Bifunctional | Functionalization of the dibenzofuran core | -P(O)Ph₂, -SO₃H, -COOH | nih.govresearchgate.net |
| Functionalization of the phenyl rings | -OH, -NH₂, -OR | General Knowledge | |
| Hybrid (P,X) | Introduction of a second donor atom | -OH (P,O), -NR₂ (P,N), -C=O (P,C) | rsc.orgcardiff.ac.uk |
| Coordination to different metal centers | Formation of heterobimetallic complexes | General Knowledge |
Sustainable and Green Chemistry Approaches in Complex Phosphine Ligand Synthesis and Application
Waste Minimization and Catalyst Recycling/Reusability in Phosphine-Catalyzed Reactions
A primary goal of green chemistry is the reduction of waste. In homogeneous catalysis, where ligands like 4-(diphenylphosphino)dibenzofuran are employed, waste arises from byproducts, solvents, and the loss of the high-value catalyst itself, which is often composed of a precious metal like palladium. Minimizing waste involves using lower catalyst loadings and, crucially, implementing strategies for catalyst recycling.
Ligands with rigid, bulky backbones such as 4-(diphenylphosphino)dibenzofuran are designed to create highly active and stable palladium catalysts. This stability can be advantageous for catalyst longevity and potential reuse. However, recycling homogeneous catalysts is challenging because they exist in the same phase as the reactants and products. Several methods are being explored to address this:
Nanofiltration: Organic solvent nanofiltration can separate the catalyst complex from the product stream, allowing the catalyst to be reused.
Immobilization: Anchoring the phosphine (B1218219) ligand or the entire metal complex to a solid support (e.g., a polymer) allows for simple filtration and recovery.
Biphasic Systems: Using immiscible solvent systems (e.g., aqueous/organic or fluorous phases) where the catalyst is soluble in only one phase allows for separation at the end of the reaction.
While these strategies are well-established in principle, their application to specific, advanced catalysts like those formed with 4-(diphenylphosphino)dibenzofuran is not widely documented in routine laboratory-scale synthesis. Industrial applications, driven by cost and regulatory pressures, are more likely to invest in developing such recycling protocols. The primary focus often remains on maximizing yield and selectivity in a single run, with the catalyst being disposed of as waste.
Table 1: Comparison of Catalyst Recycling Strategies for a Generic Palladium-Catalyzed Cross-Coupling Reaction This table illustrates general principles, as specific recycling data for 4-(diphenylphosphino)dibenzofuran is not readily available in the literature.
| Recycling Method | Catalyst System | Typical Recovery (%) | Reusability (Cycles) | Pros | Cons |
|---|---|---|---|---|---|
| None | Pd(OAc)₂ / Ligand | 0% | 1 | Simple setup | High waste, loss of precious metal |
| Nanofiltration | Pd(OAc)₂ / Ligand | 95-99% | 3-5+ | Catalyst remains homogeneous | Requires specialized equipment |
| Immobilization | Ligand on Polymer + Pd | >99% | 5-10+ | Easy separation (filtration) | Potential for reduced activity, leaching |
| Biphasic System | Water-Soluble Ligand + Pd | 90-98% | 3-5+ | Easy separation | Limited substrate scope (solubility) |
Development of Safer Solvents and Milder Reaction Conditions
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many cross-coupling reactions that utilize ligands like 4-(diphenylphosphino)dibenzofuran are performed in petroleum-derived aprotic polar solvents such as N,N-Dimethylformamide (DMF), or aromatic hydrocarbons like toluene and dioxane, which are associated with health and environmental hazards. Green chemistry encourages the substitution of these solvents with safer alternatives.
Promising greener solvents include:
Bio-derived solvents: Cyrene, 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME) are derived from renewable feedstocks and have better safety profiles.
Water: As the ultimate green solvent, water is non-toxic and non-flammable. Micellar catalysis, where surfactants form nanoreactors in water, can facilitate reactions with water-insoluble substrates.
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is another alternative that can be easily removed and recycled.
Atom Economy and Step Efficiency in Phosphine Ligand Synthesis
Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final desired product. epa.gov Many classical synthetic methods generate significant stoichiometric byproducts, resulting in low atom economy. The synthesis of complex phosphine ligands is often a multi-step process that can suffer from both poor atom economy and low step efficiency (cumulative yield loss over many steps).
A common synthetic route to 4-(diphenylphosphino)dibenzofuran involves a two-step sequence:
Lithiation: Dibenzofuran (B1670420) is deprotonated at the 4-position using an organolithium reagent like n-butyllithium (n-BuLi).
Phosphination: The resulting aryllithium species is quenched with chlorodiphenylphosphine (B86185) (Ph₂PCl) to form the C-P bond.
This process has a low atom economy. In the second step, for every mole of the desired phosphine product, one mole of lithium chloride (LiCl) is generated as a waste byproduct.
Reaction: C₁₂H₇OLi + C₁₂H₁₀PCl → C₂₄H₁₇OP + LiCl
Atom Economy Calculation:
Formula Weight of Product (C₂₄H₁₇OP) = 364.37 g/mol
Formula Weight of Reactants (C₁₂H₇OLi + C₁₂H₁₀PCl) = 174.12 + 220.65 = 394.77 g/mol
% Atom Economy = (FW of Product / FW of Reactants) x 100 = (364.37 / 394.77) x 100 ≈ 92.3%
While this value appears high, it does not account for the synthesis of the organolithium reagent or the chlorophosphine, nor the solvent and energy used. More advanced, catalytic methods for C-P bond formation are being developed to improve atom and step economy:
Catalytic C-H Activation/Phosphination: This would involve the direct coupling of dibenzofuran with a phosphorus source (like diphenylphosphine), catalyzed by a transition metal. This approach could form the C-P bond without the need for pre-functionalization (like halogenation or lithiation), significantly improving step efficiency.
Hydrophosphination: While not directly applicable to this aromatic system, the addition of P-H bonds across unsaturated bonds is a 100% atom-economical method for creating other types of phosphines.
These modern methods represent a greener frontier for ligand synthesis, though their application to produce 4-(diphenylphosphino)dibenzofuran specifically has not been widely reported.
Utilization of Earth-Abundant Metals in Phosphine-Supported Catalysis
The majority of high-performance catalytic systems using advanced phosphine ligands like 4-(diphenylphosphino)dibenzofuran rely on precious metals such as palladium, rhodium, and ruthenium. These metals are expensive, rare, and can have significant environmental impacts associated with their mining and refining.
A major goal of green chemistry is to replace these precious metals with earth-abundant, less toxic, and more economical alternatives like iron, copper, nickel, cobalt, and manganese. nsf.govresearchgate.net This transition is challenging, as the catalytic cycles and reactivity of these first-row transition metals are often different from their heavier counterparts.
While significant progress has been made in developing catalysts based on earth-abundant metals for cross-coupling and other transformations, the ligands required are often specifically tailored. Ligands designed for palladium, like 4-(diphenylphosphino)dibenzofuran, may not be optimal for metals like iron or nickel, which often operate via different mechanisms (e.g., single-electron transfer pathways). The development of phosphine-supported catalysis with earth-abundant metals is an active area of research, but the use of complex biaryl phosphine ligands in this context remains less common. The primary application of 4-(diphenylphosphino)dibenzofuran continues to be in palladium catalysis, where its performance justifies the use of the precious metal.
Table 2: Comparison of Metals Used in Cross-Coupling Catalysis
| Metal | Relative Abundance | Typical Ligand Type | Advantages | Challenges |
|---|---|---|---|---|
| Palladium (Pd) | Low | Bulky, electron-rich phosphines | High activity, broad scope, well-understood mechanisms | High cost, toxicity, low abundance |
| Nickel (Ni) | High | Phosphines, N-heterocyclic carbenes | Low cost, earth-abundant, unique reactivity | Air/moisture sensitivity, different mechanistic pathways |
| Copper (Cu) | High | N-based ligands, phosphines | Very low cost, versatile reactivity | Often requires higher temperatures, ligand development needed |
| Iron (Fe) | Very High | N-based ligands, some phosphines | Extremely low cost, low toxicity | Complex redox chemistry, catalyst stability issues |
Electrochemistry and Mechanical Activation as Green Synthetic Tools
Emerging technologies are providing new avenues for conducting chemical reactions under greener conditions, reducing the need for harsh reagents and large volumes of solvents.
Electrochemistry: Using electricity as a "reagent" to drive redox reactions is inherently green. Electrochemical methods can generate reactive intermediates under mild conditions without the need for stoichiometric chemical oxidants or reductants, which are common sources of waste. The electrochemical synthesis of organophosphorus compounds is a growing field. researchgate.net For example, C-P bonds can be formed by the electrochemical coupling of aryl halides with phosphorus nucleophiles. This approach avoids the use of organometallic reagents like n-BuLi, potentially offering a safer and more atom-economical route to ligands like 4-(diphenylphosphino)dibenzofuran.
Mechanical Activation (Mechanochemistry): This technique uses mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of a solvent or with minimal amounts (liquid-assisted grinding). By avoiding bulk solvents, mechanochemistry drastically reduces waste and can enable reactions between solid-state reagents that would otherwise require dissolution. This method has been successfully applied to various organic transformations and holds promise for the solvent-free synthesis of phosphine ligands and their metal complexes, representing a significant step towards more sustainable chemical manufacturing.
The application of these advanced tools for the synthesis of a specialized ligand like 4-(diphenylphosphino)dibenzofuran is still in its infancy but represents a promising direction for future research in sustainable chemistry.
Future Research Directions and Emerging Paradigms in Complex Phosphine Ligand Chemistry
Rational Design of Next-Generation Phosphine (B1218219) Ligands
The rational design of phosphine ligands is a cornerstone of modern catalysis, moving beyond serendipitous discovery to a more predictive science. The goal is to tailor ligands with specific electronic and steric properties to achieve optimal performance in a desired catalytic reaction. For complex phosphine ligands like 4-dibenzofuranyldiphenylphosphine, the dibenzofuran (B1670420) backbone offers a rigid and tunable platform for systematic modification.
Key strategies in the rational design of next-generation phosphine ligands include:
Fine-tuning Steric and Electronic Parameters: The steric bulk and electron-donating or -withdrawing nature of a phosphine ligand are critical to its function. By modifying the substituents on the phosphorus atom and the dibenzofuran core, researchers can precisely control these parameters. For instance, introducing bulky groups can enhance the stability of the catalyst and influence the regioselectivity of a reaction. tcichemicals.com Conversely, altering the electronic properties can modulate the reactivity of the metal center. prochemonline.com
Incorporation of Secondary Coordination Spheres: Introducing functional groups capable of non-covalent interactions, such as hydrogen bonding or π-stacking, can create a "secondary coordination sphere" around the metal center. This can influence substrate orientation and transition state stabilization, leading to enhanced enantioselectivity and catalytic activity.
Development of "Smart" Ligands: The design of stimuli-responsive ligands, which can change their properties in response to external triggers like light, temperature, or pH, is a burgeoning area of research. This allows for dynamic control over the catalytic process.
| Design Strategy | Objective | Example Application |
| Steric Tuning | Control access to the metal center, influence reductive elimination. | Increasing the bulk of substituents on the phosphorus atom to favor a specific regioisomer in cross-coupling reactions. |
| Electronic Tuning | Modify the electron density at the metal center, influence oxidative addition. | Introducing electron-withdrawing groups on the dibenzofuran ring to enhance the catalytic activity in reactions involving electron-rich substrates. |
| Secondary Interactions | Pre-organize substrates, stabilize transition states. | Incorporating hydrogen-bond donors on the ligand backbone to achieve high enantioselectivity in asymmetric hydrogenation. |
Exploration of Novel Reactivity Modes and Catalytic Transformations
The development of novel phosphine ligands is intrinsically linked to the discovery of new catalytic reactions and reactivity modes. The unique structural and electronic features of ligands like 4-dibenzofuranyldiphenylphosphine can enable transformations that are challenging or impossible with conventional catalysts.
Future research in this area will likely focus on:
Frustrated Lewis Pairs (FLPs): The combination of a sterically encumbered phosphine (Lewis base) and a Lewis acid can lead to the formation of FLPs. These systems can activate a wide range of small molecules, such as H₂, CO₂, and N₂O, opening up new avenues for catalysis. The bulky nature of 4-dibenzofuranyldiphenylphosphine could make it a suitable candidate for FLP chemistry.
Cooperative Catalysis: Designing ligands that can actively participate in the catalytic cycle, beyond simply coordinating to the metal center, is a key area of interest. This can involve ligand-assisted substrate activation or proton transfer, leading to more efficient catalytic systems.
Photoredox Catalysis: The integration of phosphine ligands with photoredox catalysis offers exciting possibilities for developing new synthetic methodologies that proceed under mild conditions. rsc.org Phosphine ligands can play a dual role as both a ligand for the metal catalyst and a quencher for the excited state of the photocatalyst.
Advanced Computational Modeling for Ligand Discovery and Optimization
Computational chemistry has become an indispensable tool in the rational design of phosphine ligands. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the geometric and electronic structure of metal-phosphine complexes, as well as the energetics of catalytic cycles.
Advanced computational modeling will continue to play a crucial role in:
Predicting Ligand Properties: Computational methods can be used to predict key ligand parameters, such as the Tolman electronic parameter (TEP) and the cone angle, which correlate with their catalytic performance. This allows for the in silico screening of large libraries of virtual ligands before their synthesis.
Elucidating Reaction Mechanisms: Detailed mechanistic studies using computational tools can help to understand the role of the phosphine ligand in each elementary step of a catalytic reaction. This knowledge is crucial for the rational optimization of the catalyst system.
Designing Ligands with Desired Properties: By combining computational screening with mechanistic understanding, it is possible to design ligands with tailored properties for a specific catalytic application.
Integration of Phosphine Chemistry with Artificial Intelligence and Machine Learning for Accelerated Discovery
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of ligand discovery and catalyst development. These data-driven approaches can identify complex structure-activity relationships that may not be apparent from traditional analysis.
Key applications of AI and ML in phosphine chemistry include:
Predictive Modeling: ML models can be trained on existing experimental data to predict the performance of new phosphine ligands in a given catalytic reaction. This can significantly accelerate the discovery of high-performance catalysts.
Generative Design: AI algorithms can be used to generate novel phosphine ligand structures with desired properties. This can expand the accessible chemical space and lead to the discovery of truly innovative ligand scaffolds.
Reaction Optimization: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize the yield and selectivity of a catalytic transformation.
| Technology | Application in Phosphine Ligand Chemistry | Potential Impact |
| Machine Learning | Predicting catalytic activity and selectivity based on ligand structure. | Accelerated screening of ligand libraries and identification of promising candidates. |
| Artificial Intelligence | Generating novel ligand structures with optimized properties. | Discovery of unconventional and highly effective ligand architectures. |
| High-Throughput Experimentation | Rapidly synthesizing and screening large numbers of phosphine ligands. | Generation of large datasets for training AI and ML models. |
Sustainable and Circular Economy Principles in Phosphine Ligand Lifecycle
As the chemical industry moves towards a more sustainable future, the development of environmentally benign and recyclable catalyst systems is of paramount importance. This includes considering the entire lifecycle of the phosphine ligand, from its synthesis to its eventual disposal.
Future research in this area will focus on:
Green Synthesis of Phosphine Ligands: Developing synthetic routes to phosphine ligands that utilize renewable starting materials, minimize waste generation, and avoid the use of hazardous reagents.
Catalyst Immobilization and Recycling: Immobilizing phosphine-metal complexes on solid supports, such as polymers or inorganic materials, can facilitate their separation from the reaction mixture and enable their reuse.
Ligand Degradation and Valorization: Designing phosphine ligands that can be easily degraded into non-toxic products after their useful lifetime. Furthermore, exploring the possibility of valorizing the degradation products would contribute to a circular economy.
By embracing these future research directions and emerging paradigms, the field of complex phosphine ligand chemistry will continue to provide innovative solutions to pressing challenges in chemical synthesis, materials science, and beyond. The continued exploration of versatile ligand scaffolds like 4-dibenzofuranyldiphenylphosphine will undoubtedly play a crucial role in this exciting endeavor.
Q & A
Q. What are the recommended synthetic routes for preparing 4-dibenzofuranyldiphenylphosphine derivatives?
While direct synthesis methods for this compound are not explicitly detailed in the provided evidence, analogous phosphine derivatives (e.g., dichloro(phenyl)phosphine) are synthesized via nucleophilic substitution or ligand-exchange reactions. For example, phosphine gold(I) thiolate complexes can undergo reactions with aromatic disulfides, though competing pathways (e.g., phosphine oxide formation) must be controlled by solvent choice and substituent effects . Key considerations include:
Q. Which spectroscopic techniques are most effective for characterizing 4-dibenzofuranyldiphenylphosphine and its derivatives?
H and P NMR are critical for identifying phosphine coordination environments and oxidation states. For example, P{H} NMR can distinguish between free phosphine ligands and metal-bound species, while 2D ROESY experiments help confirm proximity of intermediates in reaction mechanisms . GC-MS is recommended for analyzing volatile byproducts (e.g., phosphine oxide) in kinetic studies .
Advanced Research Questions
Q. How do electron-withdrawing substituents influence reaction pathways in phosphine-based systems?
Electron-withdrawing groups (EWGs) on disulfides (e.g., –NO) significantly accelerate phosphine oxide formation by polarizing the disulfide bond, facilitating nucleophilic attack by water. This is observed in reactions of RPAu(SR') with RSSR, where EWGs increase the dielectric sensitivity of the solvent (e.g., DMSO vs. acetonitrile) . Methodological insights:
- Kinetic studies should vary substituents systematically to isolate electronic effects.
- Solvent dielectric constants must be reported to contextualize competing pathways.
Q. How can researchers resolve contradictions in phosphine detection data across experimental or observational studies?
Discrepancies in phosphine data (e.g., in planetary atmospheres) often arise from spectral misinterpretation or instrumental limitations. For example, inaccuracies in line lists for phosphine’s rotation–vibration spectrum have led to false positives in astronomical observations . Strategies include:
Q. What experimental conditions favor phosphine oxide formation versus ligand-exchange reactions?
Phosphine oxide formation competes with ligand exchange in gold(I) thiolate systems. Key factors include:
- Solvent polarity : High-dielectric solvents (e.g., DMSO) stabilize charged intermediates, promoting oxidation.
- Water content : Trace water is necessary but insufficient alone; acetonitrile (even with water) does not yield oxide, suggesting a solvent-specific activation barrier .
- Temperature : Lower temperatures may suppress oxidation but require detailed kinetic profiling.
Data Contradiction Analysis
Q. Why do some studies report undetectable phosphine levels in planetary atmospheres despite theoretical predictions?
Upper limits for phosphine in Titan, Neptune, and Uranus (e.g., <1 ppb on Titan) suggest subsolar phosphorus abundance or rapid photochemical degradation. Contrast this with Jupiter/Saturn, where deep atmospheric mixing sustains detectable phosphine. Researchers must:
- Compare vertical transport models across planetary bodies.
- Re-examine spectral data with updated line lists to rule out artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
